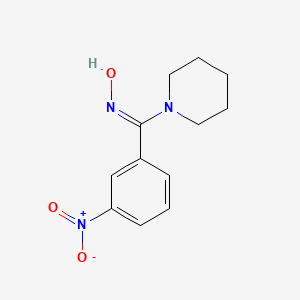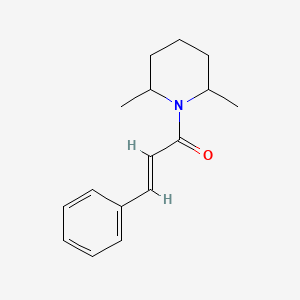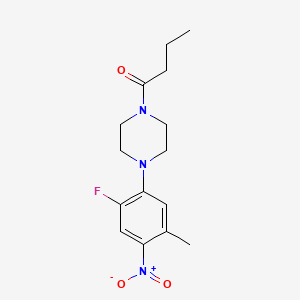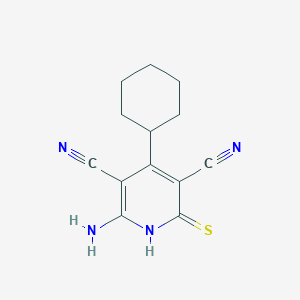
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone, also known as FTY720, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but its unique mechanism of action has led to investigations of its potential use in treating a range of diseases, including multiple sclerosis, cancer, and cardiovascular disease.
Wirkmechanismus
The mechanism of action of 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone involves the binding of the compound to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of immune cells. This binding prevents the egress of immune cells from lymphoid tissues, thereby reducing inflammation and suppressing the immune response.
Biochemical and Physiological Effects:
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone has a range of biochemical and physiological effects, including reducing inflammation, suppressing the immune response, and inducing apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects and to improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone is its unique mechanism of action, which makes it a promising candidate for the treatment of a range of diseases. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone. One area of interest is the use of the compound in combination with other drugs for the treatment of cancer. Another potential direction is the investigation of 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone's effects on the gut microbiome and its potential use in treating inflammatory bowel disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone is synthesized through a multi-step process, starting with the reaction of 2,3,4,5-tetramethylpyridine with furfural. The resulting product is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to yield 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone.
Wissenschaftliche Forschungsanwendungen
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone has been extensively studied for its potential therapeutic applications. The compound has been shown to have immunomodulatory, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of a range of diseases.
Eigenschaften
IUPAC Name |
(3E)-3-(furan-2-ylmethylidene)-1,2,5-trimethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-8-14(3)10(2)12(13(9)15)7-11-5-4-6-16-11/h4-7,9-10H,8H2,1-3H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPPFSHVPNUUPK-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C(=CC2=CC=CO2)C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(/C(=C\C2=CC=CO2)/C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-one, 3-(2-furanylmethylene)-1,2,5-trimethyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)

![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)



![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)

